molecular formula C20H21NO4S B7601934 4-(3,4-Dimethoxyphenyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole

4-(3,4-Dimethoxyphenyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole

Cat. No.: B7601934
M. Wt: 371.5 g/mol
InChI Key: CLOYMXKLSUTVBD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-5-25-17-9-7-14(11-19(17)24-4)20-21-15(12-26-20)13-6-8-16(22-2)18(10-13)23-3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOYMXKLSUTVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction might proceed as follows:

    Starting Materials: 3,4-Dimethoxybenzaldehyde, 4-ethoxy-3-methoxybenzaldehyde, and thioamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ethoxy groups can influence its binding affinity and selectivity towards these targets. Pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-2-phenyl-1,3-thiazole: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    2-(4-Ethoxy-3-methoxyphenyl)-4-phenyl-1,3-thiazole: Lacks the dimethoxy substitution on the phenyl ring, potentially altering its reactivity and applications.

Uniqueness

4-(3,4-Dimethoxyphenyl)-2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazole is unique due to the presence of both methoxy and ethoxy groups on the aromatic rings, which can influence its electronic properties and reactivity. This unique substitution pattern may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

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